
Methyl 3-oxocyclopentanecarboxylate
Übersicht
Beschreibung
Methyl 3-oxocyclopentanecarboxylate is a chemical compound involved in various synthetic and transformation processes in organic chemistry. Its study encompasses the synthesis of complex molecules, understanding its molecular structure, and exploring its physical and chemical behaviors.
Synthesis Analysis
The synthesis of methyl 3-oxocyclopentanecarboxylate derivatives and related compounds often involves strategies such as Dieckmann condensation and aldol reactions. For instance, the synthesis of enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate is achieved via intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives (Fernandez et al., 2008). Additionally, the preparation of methyl 3-(4-chlorobenzylidene)-2-oxocyclopentanecarboxylate via Dieckmann condensation showcases the adaptability of this compound in creating structurally diverse molecules (Qi Yan-yan, 2013).
Molecular Structure Analysis
The molecular structure of methyl 3-oxocyclopentanecarboxylate and its derivatives has been elucidated through various analytical techniques. For example, studies on stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines have provided insights into the reactivity differences of these compounds, attributed to their molecular structures (Amalia Estévez et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving methyl 3-oxocyclopentanecarboxylate are diverse, including equilibration reactions, where equilibration of methyl 3-oxo-cis- and trans-cyclo-undec-1-enecarboxylates demonstrated different outcomes compared to analogous systems (A. Marchesini et al., 1977). This showcases the compound's versatility in chemical transformations.
Wissenschaftliche Forschungsanwendungen
Radical Evolution and Ring Expansion Studies :Ardura and Sordo (2005) investigated the behavior of methyl 3-oxocyclopentanecarboxylate derivatives in radical evolution and ring expansion reactions. They found that for certain derivatives, the major product is a cyclooctane derivative resulting from a three-carbon ring expansion. This finding is significant in understanding the chemical behavior of these compounds in organic synthesis (Ardura & Sordo, 2005).
Synthesis and Characterization :In 2013, Qi Yan-yan conducted a study on the synthesis of methyl 3-oxocyclopentanecarboxylate through Dieckmann condensation and aldol reaction. The research provided insights into the effective production of this compound, contributing to its accessibility for further research and application (Qi Yan-yan, 2013).
Catalytic Reduction Studies :Mubarak, Barker, and Peters (2007) explored the catalytic reduction of methyl 3-oxocyclopentanecarboxylate derivatives using nickel(I) salen. Their findings contribute to understanding the electrocatalytic properties of these compounds, which is useful in the field of electrochemistry (Mubarak, Barker, & Peters, 2007).
Food Industry Applications :Blanco et al. (2006) evaluated the potential of methyl 2-oxocyclopentanecarboxylate as an iron(III) trap in the food industry. Their study revealed that this compound could be useful for increasing iron bioavailability in human diets, indicating its significance in nutritional science (Blanco et al., 2006).
Photochemical Studies :Bashir-Hashemi et al. (1994) conducted a study on the photochemical chlorocarbonylation of carbonyl compounds, which included methyl 3-oxocyclopentanecarboxylate. Their research contributes to understanding the photochemical properties of this compound, which could have implications in photochemistry and organic synthesis (Bashir-Hashemi et al., 1994).
EPR Study of Derived Radicals :Smith, Weathers, and Donovan (1988) performed an EPR (Electron Paramagnetic Resonance) study of radicals derived from methyl 2-oxocyclopentanecarboxylate. This study is crucial for understanding the radical chemistry of this compound, which has implications in fields like organic chemistry and material science (Smith, Weathers, & Donovan, 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCFXSELRVRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285311 | |
| Record name | Methyl 3-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxocyclopentanecarboxylate | |
CAS RN |
32811-75-9 | |
| Record name | 32811-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-cyclopentanecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes available to obtain Methyl 3-oxocyclopentanecarboxylate?
A1: Two main synthetic routes are highlighted in the provided research papers:
- Photochemical Chlorocarbonylation: Irradiating a mixture of cyclopentanone and oxalyl chloride followed by esterification with methanol yields Methyl 3-oxocyclopentanecarboxylate. This method demonstrates remarkable regioselectivity, favoring the formation of the β-substituted product. []
Q2: What is the significance of the regioselectivity observed in the photochemical chlorocarbonylation reaction for synthesizing Methyl 3-oxocyclopentanecarboxylate?
A2: The photochemical chlorocarbonylation method [] exhibits high regioselectivity, primarily yielding the desired β-substituted product, Methyl 3-oxocyclopentanecarboxylate. This selectivity is significant because it simplifies the purification process and increases the overall yield of the target compound. Achieving high regioselectivity is often a crucial aspect of organic synthesis, especially when dealing with complex molecules or when specific isomers are desired for their unique properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




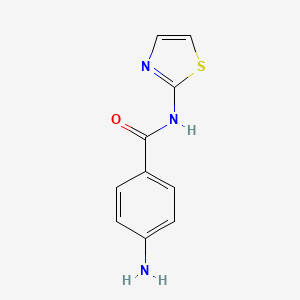


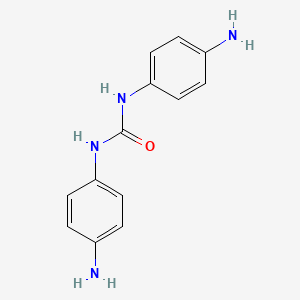


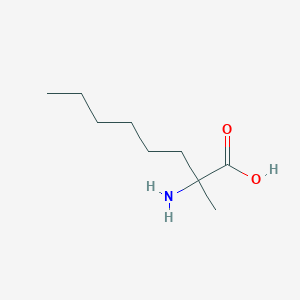
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

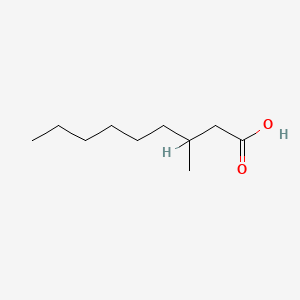
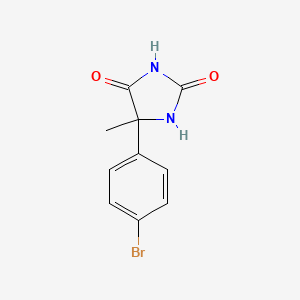
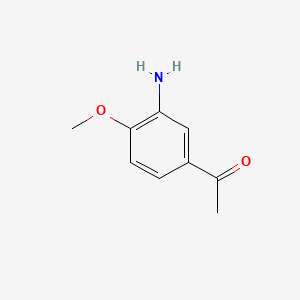
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)